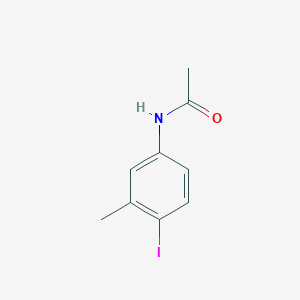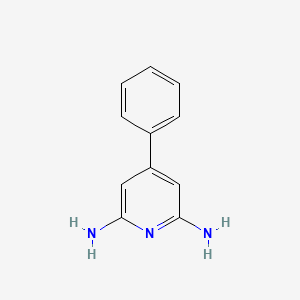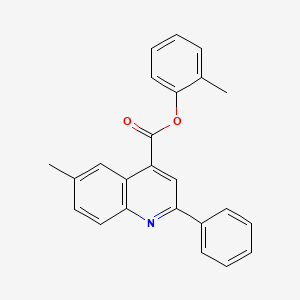![molecular formula C23H19N3O2S2 B12042554 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B12042554.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(3-(benzyloxy)benzylidene)acetohydrazide is a complex organic compound that features a benzothiazole ring, a benzyloxybenzylidene group, and an acetohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(3-(benzyloxy)benzylidene)acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Thioacetohydrazide Formation: The benzothiazole-2-thiol is then reacted with chloroacetohydrazide to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide derivative is condensed with 3-(benzyloxy)benzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide moiety.
Substitution: The benzothiazole ring and benzyloxybenzylidene group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(3-(benzyloxy)benzylidene)acetohydrazide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(3-(benzyloxy)benzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the acetohydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyloxybenzylidene group enhances the compound’s lipophilicity, facilitating its cellular uptake.
相似化合物的比较
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- N’-(3-(Benzyloxy)benzylidene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(3-(benzyloxy)benzylidene)acetohydrazide stands out due to the combination of its structural features, which confer unique chemical reactivity and biological activity. The presence of both benzothiazole and benzyloxybenzylidene groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C23H19N3O2S2 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3O2S2/c27-22(16-29-23-25-20-11-4-5-12-21(20)30-23)26-24-14-18-9-6-10-19(13-18)28-15-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,26,27)/b24-14+ |
InChI 键 |
ZOBWDUCKCYDMPZ-ZVHZXABRSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12042499.png)
![N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)


![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12042531.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12042537.png)


![2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid](/img/structure/B12042546.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042562.png)
![3-Methyl-2-(3-methylbutyl)-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042571.png)
